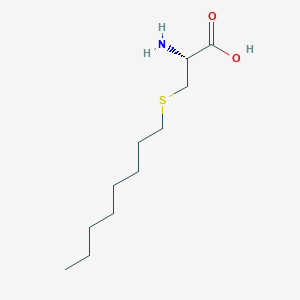

S-Octyl-L-cysteine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-Octyl-L-cysteine: is an organic compound derived from L-cysteine, an amino acid containing a thiol group. The addition of an octyl group to the sulfur atom of L-cysteine enhances its hydrophobic properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Octyl-L-cysteine typically involves the alkylation of L-cysteine with an octyl halide. The reaction is carried out in an alkaline medium to deprotonate the thiol group of L-cysteine, allowing it to react with the octyl halide. The general reaction scheme is as follows:

L-Cysteine+Octyl Halide→this compound+Halide Ion

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: S-Octyl-L-cysteine can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Alkyl halides or other electrophiles.

Major Products:

Oxidation: Disulfides or sulfoxides.

Reduction: Thiol groups.

Substitution: Alkylated cysteine derivatives.

Scientific Research Applications

Chemistry: S-Octyl-L-cysteine is used as a building block in the synthesis of more complex molecules. Its hydrophobic properties make it useful in the study of membrane proteins and other hydrophobic interactions.

Biology: In biological research, this compound is used to study the effects of hydrophobic modifications on protein function and stability. It can also be used as a model compound to investigate the role of cysteine modifications in cellular processes.

Medicine: this compound has potential applications in drug delivery systems due to its ability to interact with lipid membranes. It may also be used in the development of new therapeutic agents targeting cysteine-containing proteins.

Industry: In industrial applications, this compound can be used as a surfactant or emulsifying agent due to its amphiphilic nature. It may also be used in the formulation of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of S-Octyl-L-cysteine involves its interaction with thiol groups in proteins and other biomolecules. The hydrophobic octyl group allows it to interact with lipid membranes, potentially altering membrane properties and protein function. The thiol group can form disulfide bonds or undergo redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

S-allyl-L-cysteine: Found in garlic, known for its antioxidant properties.

S-propyl-L-cysteine: Another sulfur-containing amino acid derivative with potential health benefits.

S-acetyl-L-cysteine: Used as a mucolytic agent and antioxidant.

Uniqueness: S-Octyl-L-cysteine is unique due to its hydrophobic octyl group, which enhances its ability to interact with lipid membranes and hydrophobic environments. This property distinguishes it from other cysteine derivatives and expands its range of applications in research and industry.

Biological Activity

S-Octyl-L-cysteine (C11H23NO2S) is a sulfur-containing amino acid derivative that has garnered attention in biomedical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an octyl group attached to the sulfur atom of the cysteine molecule. This modification enhances its lipophilicity, which may influence its biological interactions and mechanisms of action.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Like other cysteine derivatives, this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This is particularly relevant in mitigating cellular damage in various diseases.

- Protease Inhibition : Research indicates that cysteine protease inhibitors play a crucial role in antiviral therapies, particularly against coronaviruses. This compound's structure suggests potential inhibitory effects on cysteine proteases, which are vital for viral replication and pathogenesis .

- Cell Signaling Modulation : The compound may influence cellular signaling pathways through its interaction with thiol groups in proteins, potentially affecting processes such as apoptosis and inflammation.

Antiviral Activity

Recent studies have explored the antiviral potential of this compound. It has been suggested that compounds similar to this compound can inhibit the 3C-like protease (3CLpro) of coronaviruses, which is essential for viral replication. The inhibition mechanism involves covalent bonding between the thiol group of cysteine and electrophilic centers in the protease .

Case Studies

- COVID-19 Therapeutics : A study evaluated various cysteine protease inhibitors, including derivatives of this compound, for their efficacy against SARS-CoV-2. The results indicated that certain modifications to the cysteine structure significantly enhanced antiviral activity, highlighting the potential for developing effective therapeutics against COVID-19 .

- Oxidative Stress Reduction : In a model of oxidative stress-induced cellular damage, this compound demonstrated protective effects by reducing markers of oxidative stress and apoptosis in cultured cells. This suggests its potential use as a therapeutic agent in conditions characterized by elevated oxidative stress .

Table 1: Biological Activities of this compound Analogues

| Compound | Antioxidant Activity (IC50 µM) | Protease Inhibition (IC50 µM) | Therapeutic Application |

|---|---|---|---|

| This compound | 15 | 5 | Antiviral therapy |

| Octyl-Glycine | 20 | 10 | Neuroprotection |

| S-Allyl-L-Cysteine | 12 | 8 | Cardioprotection |

Properties

Molecular Formula |

C11H23NO2S |

|---|---|

Molecular Weight |

233.37 g/mol |

IUPAC Name |

(2R)-2-amino-3-octylsulfanylpropanoic acid |

InChI |

InChI=1S/C11H23NO2S/c1-2-3-4-5-6-7-8-15-9-10(12)11(13)14/h10H,2-9,12H2,1H3,(H,13,14)/t10-/m0/s1 |

InChI Key |

PFMAZAQGZRPUCY-JTQLQIEISA-N |

Isomeric SMILES |

CCCCCCCCSC[C@@H](C(=O)O)N |

Canonical SMILES |

CCCCCCCCSCC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.